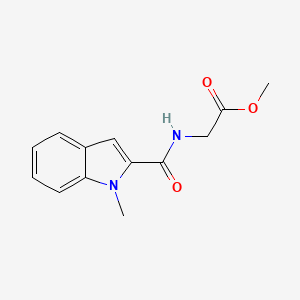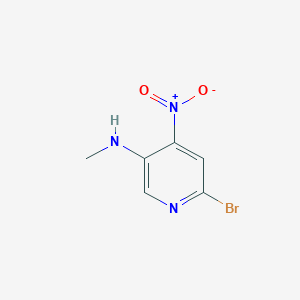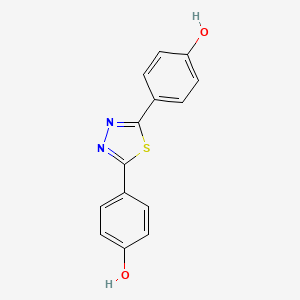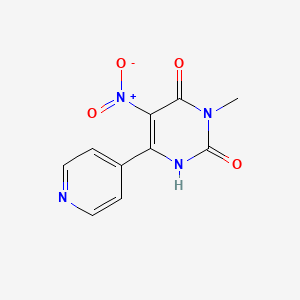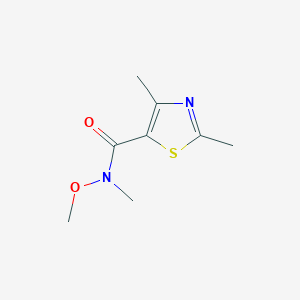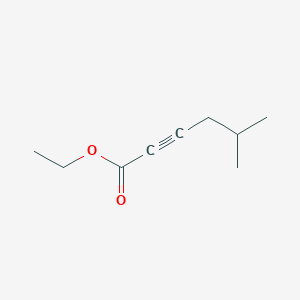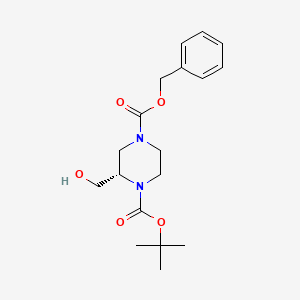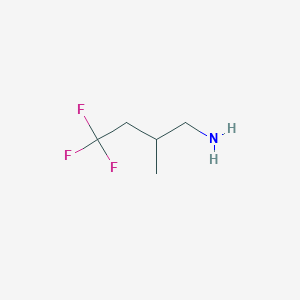
4,4,4-trifluoro-2-methylbutan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4,4-Trifluoro-2-methylbutan-1-amine is an organic compound with the molecular formula C5H10F3N It is characterized by the presence of three fluorine atoms attached to the terminal carbon of a butane chain, along with a methyl group and an amine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-trifluoro-2-methylbutan-1-amine typically involves the introduction of trifluoromethyl groups into a butane backbone. One common method is the reaction of 4,4,4-trifluoro-2-methylbutan-1-ol with ammonia or an amine under suitable conditions. The reaction can be catalyzed by acids or bases, depending on the desired reaction pathway .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
化学反应分析
Types of Reactions
4,4,4-Trifluoro-2-methylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be employed.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted butane derivatives.
科学研究应用
4,4,4-Trifluoro-2-methylbutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 4,4,4-trifluoro-2-methylbutan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. Once inside the cell, it can interact with various enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
4,4,4-Trifluorobutan-1-amine: Similar structure but without the methyl group.
4,4,4-Trifluoro-2-methylbutan-1-ol: The alcohol analog of the compound.
4,4,4-Trifluoro-2-methylbutanoic acid: The carboxylic acid analog.
Uniqueness
4,4,4-Trifluoro-2-methylbutan-1-amine is unique due to the presence of both a trifluoromethyl group and an amine group, which confer distinct chemical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the amine group provides a site for further chemical modifications .
属性
分子式 |
C5H10F3N |
|---|---|
分子量 |
141.13 g/mol |
IUPAC 名称 |
4,4,4-trifluoro-2-methylbutan-1-amine |
InChI |
InChI=1S/C5H10F3N/c1-4(3-9)2-5(6,7)8/h4H,2-3,9H2,1H3 |
InChI 键 |
PIOIYGGPVZPPRE-UHFFFAOYSA-N |
规范 SMILES |
CC(CC(F)(F)F)CN |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
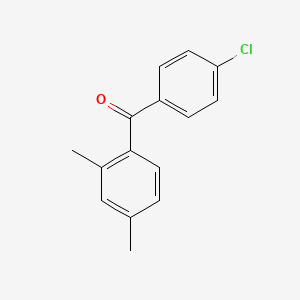
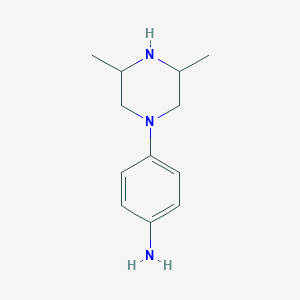
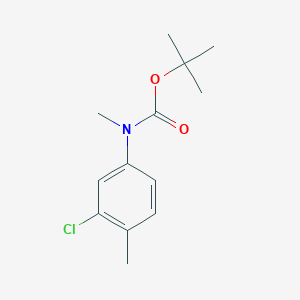
![2,6-Dimethylfuro[2,3-d]pyrimidin-4(3H)-one](/img/structure/B8773623.png)
![5-Chloro-2-(4-nitrophenyl)-1H-benzo[d]imidazole](/img/structure/B8773630.png)

![1H-Pyrrolo[2,3-b]pyridine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B8773656.png)
